molecular formula C9H22Cl2N2O2 B2355297 Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride CAS No. 1864015-41-7

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride

Cat. No.: B2355297
CAS No.: 1864015-41-7
M. Wt: 261.19
InChI Key: UNKACCICHPLURS-UHFFFAOYSA-N
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Description

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride is a chemical compound with the molecular formula C9H20N2O2·2HCl. It is a dihydrochloride salt of ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate, which is a derivative of amino acids and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of ethyl 3-aminopropanoate with methylamine in the presence of a suitable catalyst to form the intermediate ethyl 3-(methylamino)propanoate, which is then further reacted with ethyl 2-(methylamino)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the ethyl ester or amine groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or amides.

  • Reduction: Amines or alcohols.

  • Substitution: Various substituted esters or amines.

Scientific Research Applications

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride is similar to other amino acid derivatives and amine compounds. its unique structure and properties distinguish it from other compounds in its class. Some similar compounds include:

  • Ethyl 3-aminopropanoate: A simpler amino acid derivative.

  • N-Methylethanolamine: A related amine compound.

  • Ethyl 2-(methylamino)ethylamine: A precursor in its synthesis.

These compounds share structural similarities but differ in their functional groups and applications.

Properties

IUPAC Name

ethyl 3-[methyl-[2-(methylamino)ethyl]amino]propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.2ClH/c1-4-13-9(12)5-7-11(3)8-6-10-2;;/h10H,4-8H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKACCICHPLURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)CCNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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